molecular formula C9H11BrO3 B12709226 4-Bromo-3-(dimethoxymethyl)phenol CAS No. 2105820-43-5

4-Bromo-3-(dimethoxymethyl)phenol

Cat. No.: B12709226
CAS No.: 2105820-43-5
M. Wt: 247.09 g/mol
InChI Key: CCGXUHXFCISVNC-UHFFFAOYSA-N
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Description

4-Bromo-3-(dimethoxymethyl)phenol is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a bromine atom and a dimethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(dimethoxymethyl)phenol typically involves the bromination of a phenolic precursor. One common method is the electrophilic bromination of phenols using reagents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is carried out under mild conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(dimethoxymethyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenolic group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.

Scientific Research Applications

4-Bromo-3-(dimethoxymethyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(dimethoxymethyl)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and phenolic hydroxyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-(dimethoxymethyl)phenol
  • 4-Bromo-3-(methoxymethyl)phenol
  • 4-Bromo-3-(ethoxymethyl)phenol

Uniqueness

4-Bromo-3-(dimethoxymethyl)phenol is unique due to the specific positioning of the bromine atom and the dimethoxymethyl group on the phenolic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2105820-43-5

Molecular Formula

C9H11BrO3

Molecular Weight

247.09 g/mol

IUPAC Name

4-bromo-3-(dimethoxymethyl)phenol

InChI

InChI=1S/C9H11BrO3/c1-12-9(13-2)7-5-6(11)3-4-8(7)10/h3-5,9,11H,1-2H3

InChI Key

CCGXUHXFCISVNC-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C(C=CC(=C1)O)Br)OC

Origin of Product

United States

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